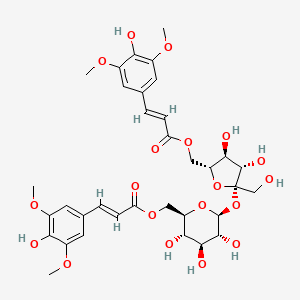
6,6'-Di-O-sinapoylsucrose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-Di-O-sinapoylsucrose: is a naturally occurring compound found in certain plants, particularly in the species Cynanchum amplexicaule . It is a sucrose ester, where two sinapoyl groups are esterified to the hydroxyl groups at the 6 and 6’ positions of the sucrose molecule. This compound is known for its various biological activities, including antioxidant and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Di-O-sinapoylsucrose typically involves the esterification of sinapic acid with sucrose under alkaline conditions . The reaction can be carried out in a laboratory setting using chemical synthesis methods. The general procedure includes dissolving sinapic acid and sucrose in a suitable solvent, such as dichloromethane or ethyl acetate, and adding a base like sodium hydroxide to catalyze the esterification reaction .
Industrial Production Methods: Industrial synthesis would require optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity .
化学反应分析
Types of Reactions: 6,6’-Di-O-sinapoylsucrose can undergo various chemical reactions, including:
Oxidation: The sinapoyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The double bonds in the sinapoyl groups can be reduced to form dihydro derivatives.
Substitution: The ester bonds can be hydrolyzed under acidic or basic conditions to release sinapic acid and sucrose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Hydrolysis can be achieved using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions.
Major Products:
Oxidation: Oxidized sinapoyl derivatives.
Reduction: Dihydro derivatives of sinapoyl groups.
Substitution: Sinapic acid and sucrose.
科学研究应用
Chemistry: Used as a model compound to study esterification reactions and the behavior of sucrose esters.
Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.
Medicine: Explored for its anti-inflammatory effects, which may have therapeutic potential in treating inflammatory diseases.
Industry: Potential use as a natural antioxidant in food and cosmetic products
作用机制
The biological effects of 6,6’-Di-O-sinapoylsucrose are primarily attributed to its antioxidant and anti-inflammatory properties. The compound can scavenge free radicals and reduce oxidative stress in cells. It also inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation . The molecular targets and pathways involved include the modulation of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase .
相似化合物的比较
3’,6-O-di-sinapoylsucrose (DISS): Another sucrose ester with similar antioxidant properties.
Other Sucrose Esters: Various sucrose esters with different acyl groups, such as feruloyl or caffeoyl esters, which also exhibit antioxidant and anti-inflammatory activities.
Uniqueness: 6,6’-Di-O-sinapoylsucrose is unique due to the specific positioning of the sinapoyl groups on the sucrose molecule, which may influence its biological activity and stability. Its dual sinapoyl groups provide enhanced antioxidant properties compared to other sucrose esters with single acyl groups .
属性
分子式 |
C34H42O19 |
|---|---|
分子量 |
754.7 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R,6S)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)38)5-7-24(36)49-13-22-28(40)30(42)31(43)33(51-22)53-34(15-35)32(44)29(41)23(52-34)14-50-25(37)8-6-17-11-20(47-3)27(39)21(12-17)48-4/h5-12,22-23,28-33,35,38-44H,13-15H2,1-4H3/b7-5+,8-6+/t22-,23-,28-,29-,30+,31-,32+,33+,34+/m1/s1 |
InChI 键 |
SWQXZNQYKZIRJS-MGQMONGZSA-N |
手性 SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)O)O)CO)O)O)O |
规范 SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)O)O)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















